N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 4-methylbenzylamine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with thiosemicarbazide and subjected to cyclization to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: Investigated for its use as a pesticide or herbicide due to its biological activity.
Materials Science: Explored for its potential in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The thiadiazole ring is crucial for its binding affinity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-{5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide
- 4-Methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}pentyl)benzenesulfonamide
- (4-Nitrophenyl)sulfonyltryptophan
Uniqueness
N-{5-[(4-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both thiadiazole and thiophene rings. This combination imparts distinct electronic properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13N3OS2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3OS2/c1-10-4-6-11(7-5-10)9-13-17-18-15(21-13)16-14(19)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,18,19) |
InChI Key |
VJCCGAJNCDBWSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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